physicochemical properties of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid
physicochemical properties of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid
An In-depth Technical Guide: Physicochemical Properties of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid
Abstract
1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective application in drug design, enabling the optimization of critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. This guide provides a detailed examination of the structural, ionization, lipophilic, and solubility characteristics of this compound. It combines available literature data with detailed, field-proven experimental protocols for the determination of key parameters such as pKa, logD, and aqueous solubility, offering a robust framework for its evaluation in a drug discovery context.
Introduction and Molecular Profile
1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid (CAS No: 799283-92-4) is a bifunctional molecule incorporating a substituted pyrimidine ring and a piperidine carboxylic acid moiety.[2] This structural arrangement provides a versatile scaffold for creating molecules with specific three-dimensional geometries to interact with biological targets. The characterization of its fundamental physicochemical properties is a critical first step in the drug discovery cascade, as these parameters profoundly influence a compound's behavior in biological systems, from formulation and administration to target engagement and clearance.[3]
Chemical Structure
The molecule's structure is foundational to its properties. The 5-bromopyrimidine group provides a key hydrogen bond acceptor and potential for halogen bonding, while the piperidine-4-carboxylic acid portion offers a rigid aliphatic core with both a hydrogen bond donor and acceptor in the carboxylic acid group.
Figure 1: Chemical structure of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid.
Core Physicochemical Profile
A summary of the key identifying and physical properties is presented below. It is noteworthy that while some data is available from chemical suppliers, experimental values for several crucial drug-like properties are not published and must be determined empirically.
| Property | Value | Source |
| IUPAC Name | 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid | [1] |
| CAS Number | 799283-92-4 | [2][4] |
| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [2][5] |
| Molecular Weight | 286.13 g/mol | [2][6] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Melting Point | 164 - 166 °C | [1] |
| Boiling Point | Decomposes before boiling (predicted) | N/A |
| Predicted XlogP | 1.4 | [7] |
| Experimental pKa | Not available in literature | N/A |
| Experimental Solubility | Not available in literature | N/A |
Ionization and Acid-Base Properties (pKa)
Theoretical Considerations & Scientific Rationale
The ionization constant (pKa) is a critical parameter that dictates the charge state of a molecule at a given pH.[8][9] This, in turn, profoundly impacts solubility, cell membrane permeability, and target binding.[3] 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups:
-
Acidic Group: The carboxylic acid (-COOH) will lose a proton to become a carboxylate (-COO⁻) at basic pH. Its pKa is expected to be in the range of 3-5.
-
Basic Groups: The piperidine nitrogen and the two pyrimidine nitrogens are potential proton acceptors. The piperidine nitrogen is a typical secondary amine, while the pyrimidine nitrogens are less basic due to the electron-withdrawing nature of the aromatic ring. Determining the pKa values for these groups is essential for predicting the molecule's charge at physiological pH (~7.4).
The combination of experimental and computational approaches provides the most reliable ionization profiles.[8][10]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination due to its accuracy and direct measurement of protonation events.[11]
Objective: To determine the pKa value(s) of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid by monitoring pH changes upon addition of a titrant.
Materials:
-
1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid
-
Calibrated pH meter and electrode
-
Automated titrator or precision burette
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free
-
Degassed, deionized water
-
Potassium Chloride (KCl) for maintaining ionic strength
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water containing a background electrolyte like 0.15 M KCl to maintain constant ionic strength.
-
Acidic Titration: If the compound is in its salt form, or to determine basic pKa's, titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.01-0.05 mL).
-
Basic Titration: To determine the acidic pKa, titrate the initial solution (or the solution from the end of the acid titration) with standardized 0.1 M NaOH, again using small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest portion of the titration curve).[11] For multiple pKa's, specialized software can be used to calculate the values from the derivative of the titration curve.
Figure 2: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP / logD)
Theoretical Considerations & Scientific Rationale
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties.[12] It is commonly expressed as:
-
logP: The partition coefficient of the neutral species between octanol and water.
-
logD: The distribution coefficient, which accounts for all species (neutral and ionized) at a specific pH.
For an ionizable compound like the topic molecule, logD is the more physiologically relevant parameter.[13] The predicted XlogP of 1.4 suggests moderate lipophilicity for the neutral form, but the actual distribution at pH 7.4 will depend on the pKa values.[7] An ideal logD for oral absorption is often cited as being between 1 and 3.[12]
Experimental Protocol: HPLC-Based logD Determination
While the shake-flask method is the traditional gold standard, it is labor-intensive.[14][15] High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative for determining logD, requiring minimal compound.[13][14]
Objective: To determine the logD₇.₄ of the compound by correlating its retention time on a reverse-phase HPLC column with that of known standards.
Materials:
-
HPLC system with UV detector
-
Reverse-phase C18 column
-
Aqueous buffer (e.g., phosphate buffer) adjusted to pH 7.4
-
Organic mobile phase (e.g., Acetonitrile or Methanol)
-
A set of 5-7 calibration standards with known logD₇.₄ values spanning a range (e.g., -1 to 5).
-
Test compound dissolved in DMSO or mobile phase.
Methodology:
-
Calibration Curve: Inject each standard compound onto the HPLC system using an isocratic mobile phase composition (e.g., 50:50 Acetonitrile:pH 7.4 buffer). Record the retention time (t_R) for each standard.
-
Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time (determined by injecting an unretained compound like uracil).
-
Plot Calibration: Plot log(k') versus the known logD₇.₄ values of the standards. Perform a linear regression to obtain a calibration equation (y = mx + c).
-
Sample Analysis: Inject the test compound under the identical HPLC conditions and determine its retention time (t_R) and calculate its log(k').
-
logD Calculation: Use the calibration equation to calculate the logD₇.₄ of the test compound from its log(k') value.
Figure 3: Workflow for HPLC-based logD determination.
Aqueous Solubility
Theoretical Considerations & Scientific Rationale
Aqueous solubility is a critical factor for oral absorption and achieving sufficient concentration for in vivo efficacy.[16][17] Poor solubility can be a major hurdle in drug development. For discovery compounds, a kinetic solubility measurement is often used as a high-throughput initial screen, with a common goal being >60 µg/mL.[16][17]
-
Kinetic Solubility: Measures the concentration of a compound in solution after precipitating from a DMSO stock solution into an aqueous buffer. It reflects the conditions often found in high-throughput screening assays.[18]
-
Thermodynamic Solubility: The true equilibrium solubility of the solid form of the compound in a solvent. It is more time-consuming to measure but is considered the gold standard.[19]
Experimental Protocol: Kinetic Solubility by Direct UV Quantitation
This method is rapid, requires small amounts of compound, and is amenable to a 96-well plate format, making it ideal for a drug discovery setting.[16][18]
Objective: To measure the kinetic solubility of the compound in a phosphate-buffered saline (PBS) at pH 7.4.
Materials:
-
Test compound as a 10 mM stock in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
96-well UV-transparent collection plate
-
UV/Vis plate reader
-
Multichannel pipette or automated liquid handler
Methodology:
-
Standard Curve: Prepare a set of standards by diluting the 10 mM DMSO stock into a 50:50 Acetonitrile:Water mixture to known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Sample Preparation: Add a small volume of the 10 mM DMSO stock (e.g., 2 µL) to a larger volume of PBS pH 7.4 (e.g., 198 µL) in a standard 96-well plate. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Shake the plate at room temperature for 1-2 hours to allow precipitation to reach a pseudo-equilibrium.
-
Filtration: Transfer the solutions to the 96-well filter plate and centrifuge or apply a vacuum to collect the filtrate in the UV-transparent collection plate. This step removes any precipitated compound.
-
Quantitation: Measure the UV absorbance of the standards and the filtrate samples at the compound's λ_max.
-
Calculation: Plot the absorbance of the standards versus their concentration to generate a calibration curve. Use the absorbance of the sample filtrate to determine its concentration (i.e., the kinetic solubility) from this curve.
Figure 4: Workflow for kinetic solubility assay.
Safety and Handling
As a laboratory chemical, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid requires careful handling to minimize exposure.
-
Hazard Classification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] The corresponding pictogram is GHS07 (Exclamation Mark).[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[20]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[21] Avoid contact with skin and eyes. After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[20][21]
-
Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[20]
Conclusion
1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid presents a physicochemical profile characteristic of a versatile drug discovery building block. Its moderate predicted lipophilicity, coupled with its amphoteric nature, suggests that its properties will be highly dependent on pH. The empirical determination of its pKa, logD, and aqueous solubility using the protocols outlined in this guide is essential for any research program utilizing this scaffold. This data will directly inform structure-activity relationship (SAR) studies, guide the design of analogs with improved ADME characteristics, and enable the development of suitable formulations for preclinical evaluation.
References
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
- Donde, Y. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
- Oakwood Chemical. (n.d.). 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. Oakwood Chemical.
- A2B Chem. (n.d.). 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid. A2B Chem.
- Sigma-Aldrich. (n.d.). 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. Sigma-Aldrich.
- ChemicalBook. (n.d.). 1-(5-BROMOPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXYLIC ACID. ChemicalBook.
- Popa, M., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility.
- Popa, M., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
- Alsenz, J., & Kansy, M. (2007). In Vitro Solubility Assays in Drug Discovery. Ingenta Connect.
- Popa, M., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- Chemsrc. (2022). methyl 1-(5-bromopyrimidin-2-yl)
- van der Meulen, F., & de Jong, G. J. (2010).
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- Cambridge MedChem Consulting. (2019). LogD. Cambridge MedChem Consulting.
- Pion Inc. (2023). What is pKa and how is it used in drug development?. Pion Inc.
- ChemicalBook. (n.d.). 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis. ChemicalBook.
- Duan, L., et al. (2023).
- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
- AAPPTec. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec.
- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET for 4-Methylpiperidine. Thermo Fisher Scientific.
- Fisher Scientific. (n.d.).
- PubChem. (n.d.). 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. PubChem.
- PubChemLite. (n.d.). 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. PubChemLite.
- Apollo Scientific. (n.d.).
- Benchchem. (n.d.). 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid. Benchchem.
- PubChemLite. (n.d.). 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid. PubChemLite.
- Labsolu. (n.d.). 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. Labsolu.
- BLD Pharmatech. (2026). SAFETY DATA SHEET tert-Butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate.
- Benchchem. (n.d.). 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride. Benchchem.
- ChemicalBook. (n.d.). 1-(5-BROMOPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXYLIC ACID. ChemicalBook.
- PubChem. (n.d.). 5-Bromonicotinic acid. PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid [oakwoodchemical.com]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
- 4. 1-(5-BROMOPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXYLIC ACID | 799283-92-4 [m.chemicalbook.com]
- 5. 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | C10H12BrN3O2 | CID 2761041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. PubChemLite - 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid (C10H12BrN3O2) [pubchemlite.lcsb.uni.lu]
- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 9. ijirss.com [ijirss.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 13. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. longdom.org [longdom.org]
- 15. acdlabs.com [acdlabs.com]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. pharmatutor.org [pharmatutor.org]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
